molecular formula C10H11N5OS B2604188 N'-[(1Z)-1-amino-2-(pyridin-2-ylsulfanyl)ethylidene]-2-cyanoacetohydrazide CAS No. 338418-71-6

N'-[(1Z)-1-amino-2-(pyridin-2-ylsulfanyl)ethylidene]-2-cyanoacetohydrazide

Cat. No.: B2604188
CAS No.: 338418-71-6
M. Wt: 249.29
InChI Key: XVDMAZWPMSGDPE-UHFFFAOYSA-N
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Description

N’-[(1Z)-1-amino-2-(pyridin-2-ylsulfanyl)ethylidene]-2-cyanoacetohydrazide is a chemical compound with the molecular formula C10H11N5OS It is known for its unique structure, which includes a pyridine ring, a cyano group, and a hydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(1Z)-1-amino-2-(pyridin-2-ylsulfanyl)ethylidene]-2-cyanoacetohydrazide typically involves the reaction of 2-aminopyridine with cyanoacetic acid hydrazide under specific conditions. The reaction is often carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as acetic acid. The reaction mixture is heated to reflux for several hours to ensure complete reaction and formation of the desired product .

Industrial Production Methods

While specific industrial production methods for N’-[(1Z)-1-amino-2-(pyridin-2-ylsulfanyl)ethylidene]-2-cyanoacetohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, industrial production would require stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

N’-[(1Z)-1-amino-2-(pyridin-2-ylsulfanyl)ethylidene]-2-cyanoacetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, reduction may produce reduced hydrazides, and substitution reactions may result in various substituted derivatives of the original compound.

Scientific Research Applications

N’-[(1Z)-1-amino-2-(pyridin-2-ylsulfanyl)ethylidene]-2-cyanoacetohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(1Z)-1-amino-2-(pyridin-2-ylsulfanyl)ethylidene]-2-cyanoacetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    N-(pyridin-2-yl)amides: These compounds share the pyridine ring and amide functionality but differ in their overall structure and properties.

    3-bromoimidazo[1,2-a]pyridines: These compounds also contain a pyridine ring but have a different substitution pattern and reactivity.

Uniqueness

N’-[(1Z)-1-amino-2-(pyridin-2-ylsulfanyl)ethylidene]-2-cyanoacetohydrazide is unique due to its combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-[(Z)-(1-amino-2-pyridin-2-ylsulfanylethylidene)amino]-2-cyanoacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N5OS/c11-5-4-9(16)15-14-8(12)7-17-10-3-1-2-6-13-10/h1-3,6H,4,7H2,(H2,12,14)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVDMAZWPMSGDPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)SCC(=NNC(=O)CC#N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=NC(=C1)SC/C(=N/NC(=O)CC#N)/N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N5OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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